molecular formula C24H27NO4 B2729650 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid CAS No. 2137856-02-9

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid

Cat. No. B2729650
CAS RN: 2137856-02-9
M. Wt: 393.483
InChI Key: NOVTVQATXMWUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid, also known as Fmoc-4-piperidone, is a chemical compound that is widely used in scientific research applications. It is a derivative of piperidine and is commonly used as a building block in the synthesis of peptides and other complex molecules.

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid, is effective in protecting hydroxy-groups. It can be used alongside various acid- and base-labile protecting groups. The Fmoc group can be conveniently removed by the action of triethylamine in dry pyridine solution while maintaining the integrity of other base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).

Synthesis of N-alkylhydroxamic Acids

N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, prepared through a specific catalytic process, are used for the efficient synthesis of structurally diverse N-substituted hydroxamic acids. This method involves condensation with a specific type of polystyrene, which facilitates the synthesis process (Mellor & Chan, 1997).

In Peptide Synthesis

The Fmoc group is advantageous in solid-phase peptide synthesis due to its ease of removal by mild base (piperidine). This allows for the use of certain types of side chain blocking and peptide-to-resin linkage cleavable by mild acidolysis, leading to bioactive and homogeneous peptides (Chang & Meienhofer, 2009).

Synthesis of Cyclic Peptides

The Fmoc derivatives of certain amino acids are used in the synthesis of cyclic peptides. These derivatives can be carried through specific chemistry sequences, leading to the efficient production of cyclic peptides with various functional groups and structural features (Sasaki & Crich, 2010).

Development of Novel Compounds

The compound has been used in the development of new fibrates containing piperidine, which showed superior activities in decreasing triglycerides, cholesterol, and blood sugar compared to certain benchmarks in animal models (Komoto et al., 2000).

Synthesis of Fluorescent Molecular Probes

This compound has been utilized in synthesizing fluorescent molecular probes sensitive to certain nanoparticles. One derivative demonstrated sensitivity to ZnO nanoparticles with unusual fluorescence features, useful in certain chemical analysis and detection methods (Bekere et al., 2013).

properties

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-16(23(26)27)14-17-10-12-25(13-11-17)24(28)29-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,16-17,22H,10-15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVTVQATXMWUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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